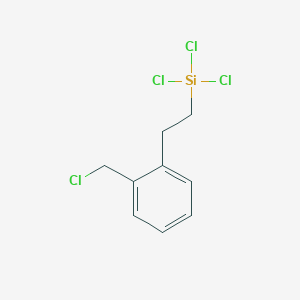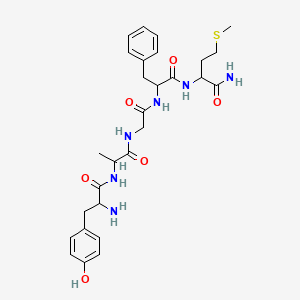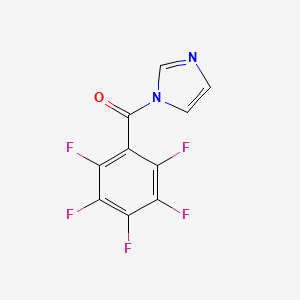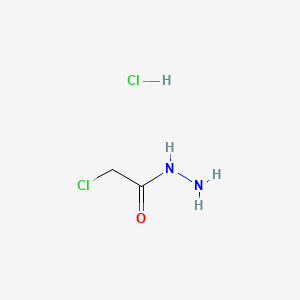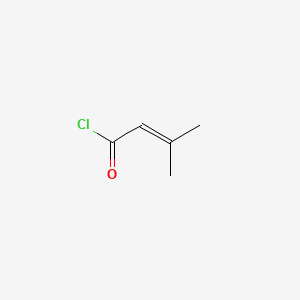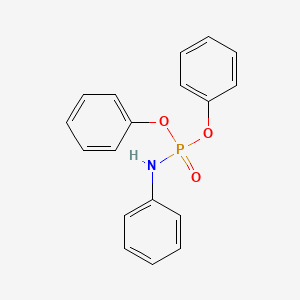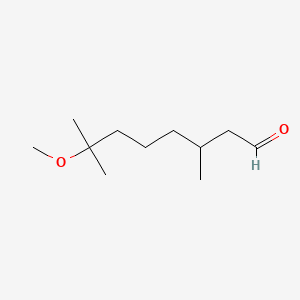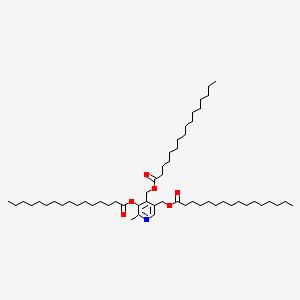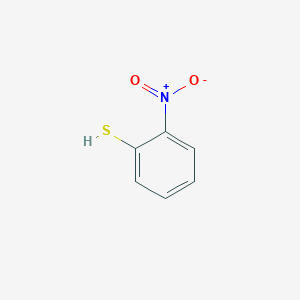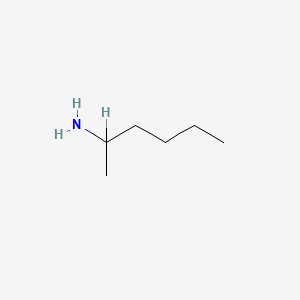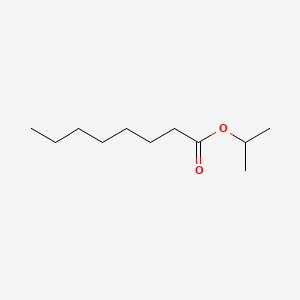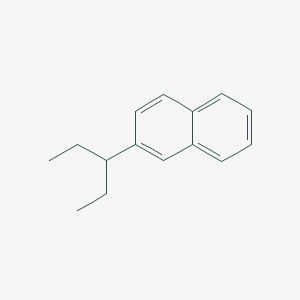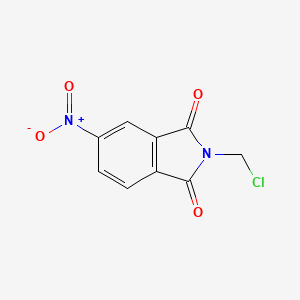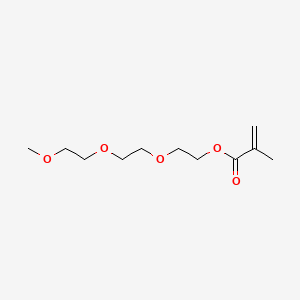
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate
Übersicht
Beschreibung
“2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate” is a chemical compound . It is also known by other names such as “2-(2-Methoxyethoxy)ethyl methacrylate” and "2-(2-Methoxyethoxy)ethyl-acetat" .
Molecular Structure Analysis
The molecular formula of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate” is C9H18O5 . The average mass is 206.236 Da and the monoisotopic mass is 206.115417 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate” include a boiling point of 98 °C/3.5 mmHg, a density of 1.02 g/mL at 25 °C, a vapor pressure of 3.19Pa at 20℃, and a refractive index of n 20/D 1.44 .Wissenschaftliche Forschungsanwendungen
Use in Polymer Science
- Field : Polymer Science
- Application : 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate is used in the synthesis of thermo-responsive hydrogels . These hydrogels are used in various biomedical applications due to their temperature-responsive properties .
- Method : The polymer is synthesized by copolymerization of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate and oligo(ethylene glycol) methacrylate . The resulting polymer forms a network structure that can absorb a large amount of water and swell without dissolving, forming a hydrogel .
- Results : The resulting hydrogels have been found to be non-toxic and non-immunogenic, making them suitable for biomedical applications . They have been used in drug delivery systems and tissue engineering .
Use in Drug Delivery Systems
- Field : Pharmaceutical Sciences
- Application : 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate is used in the development of amorphous solid dispersions (ASD) for solubilization of otherwise poorly water-soluble drugs .
- Method : The matrix polymer is required to interact strongly at the molecular level with the drug to prevent recrystallization .
- Results : The use of this polymer in ASDs can improve the solubility and bioavailability of poorly water-soluble drugs .
Use in Textile Industry
- Field : Textile Industry
- Application : This compound is used in the creation of smart cleaning cotton fabrics . The fabrics are cross-linked with a thermo-responsive random copolymer .
- Method : The polymer, denoted as P(MEO2MA-co-EGMA), is synthesized from 2-(2-methoxyethoxy)ethoxyethyl methacrylate and ethylene glycol methacrylate . By applying citric acid as a cross-linker, P(MEO2MA-co-EGMA) is successfully immobilized onto cotton fabrics .
- Results : The cotton fabrics possess thermo-responsive property with a lower critical solution temperature (LCST) at 37 °C . The cleaning ability of the cotton with cross-linked P(MEO2MA-co-EGMA) can be prominently enhanced at low temperature (below LCST) .
Use in Polymer Chemistry
- Field : Polymer Chemistry
- Application : This compound reacts with molecular oxygen under high pressure in the presence of a radical initiator to give water-soluble, thermoresponsive poly(2-(2-methoxyethoxy)ethoxyethyl methacrylate) peroxide (PMEO2MAP) .
- Method : The reaction takes place at 50 °C .
- Results : The resulting PMEO2MAP degrades highly exothermically .
Use in Electronics
- Field : Electronics
- Application : This compound is used in the synthesis of poly(3-[2-{2-methoxyethoxy}ethoxy]thiophene) for Mixed Ionic/Electronic Conducting (MIEC) materials .
- Method : The NFC-PEDOT can be used as an electrical conductor which supplies current to an (opto)electronic device .
- Results : The use of this polymer in MIEC materials can improve the performance of electronic devices .
Use in Material Science
- Field : Material Science
- Application : This compound is used in the synthesis of spherical copper microparticles .
- Method : The synthesis is achieved by reduction of Cu (II) ions with benzyl alcohol in the presence of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid .
- Results : The resulting spherical copper microparticles have potential applications in various fields such as electronics, catalysis, and materials science .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-10(2)11(12)16-9-8-15-7-6-14-5-4-13-3/h1,4-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBZSGOPJQSCNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87178-66-3 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87178-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20885270 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate | |
CAS RN |
24493-59-2 | |
| Record name | Triethylene glycol methyl ether methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24493-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



